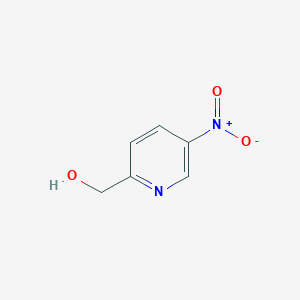

(5-Nitropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYQFFRZOVQBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608943 | |

| Record name | (5-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36625-57-7 | |

| Record name | (5-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Nitropyridin 2 Yl Methanol and Its Derivatives

Established Synthetic Routes for (5-Nitropyridin-2-yl)methanol Precursors

The synthesis of this compound relies on the availability of appropriately substituted pyridine (B92270) precursors. The two primary precursors are 2-methyl-5-nitropyridine (B155877) and 2-chloro-5-nitropyridine (B43025), which are synthesized through various established methodologies.

Nitration of Pyridine Analogues

The introduction of a nitro group at the C-5 position of a pyridine ring is a key step in forming precursors for this compound. The direct nitration of pyridine itself is often inefficient, leading to low yields. biosynth.com However, the nitration of substituted pyridines can be more effective.

A common starting material is 2-aminopyridine (B139424), which can be nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid to produce 2-amino-5-nitropyridine (B18323). guidechem.com Similarly, 2-chloropyridine (B119429) can be nitrated to yield 2-chloro-5-nitropyridine. A documented method using dinitrogen pentoxide (N₂O₅) in dichloromethane (B109758) at -10°C provides a 78% yield of 2-chloro-5-nitropyridine.

The nitration of 2-methylpyridine (B31789) presents challenges, with traditional methods like using potassium nitrate (B79036) and fuming sulfuric acid resulting in very low yields. biosynth.com A more effective, albeit specialized, method involves using dinitrogen pentoxide in liquid sulfur dioxide, which can yield up to 62% of 2-methyl-5-nitropyridine. biosynth.com An alternative route to 2-methyl-5-nitropyridine starts from diethyl (5-nitropyridin-2-yl)malonate, which upon hydrolysis with sulfuric acid and subsequent decarboxylation, yields the desired product with an 83% yield. chemicalbook.comchemicalbook.com

Table 1: Selected Nitration Reactions for Pyridine Precursors

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | N₂O₅, Dichloromethane | 2-Chloro-5-nitropyridine | 78% | |

| 2-Aminopyridine | H₂SO₄, fuming HNO₃ | 2-Amino-5-nitropyridine | 85.7% | guidechem.com |

| 2-Methylpyridine | N₂O₅, liquid SO₂ | 2-Methyl-5-nitropyridine | 62% | biosynth.com |

| Diethyl (5-nitropyridin-2-yl)malonate | 20% H₂SO₄, heat | 2-Methyl-5-nitropyridine | 83% | chemicalbook.com |

Halogenation and Subsequent Functionalization

Halogenated nitropyridines, particularly 2-chloro-5-nitropyridine, are crucial and versatile precursors. The synthesis of this compound can be achieved through several pathways. A widely used industrial method involves the nitration of 2-aminopyridine to 2-amino-5-nitropyridine, followed by a diazotization reaction to form 2-hydroxy-5-nitropyridine. prepchem.comdissertationtopic.net The final step is the chlorination of the hydroxyl group using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), which results in 2-chloro-5-nitropyridine in high yield and purity. dissertationtopic.netchemicalbook.com A patent describes a similar process using POCl₃ with N,N-diethylaniline and tetraethylammonium (B1195904) chloride to achieve a 76.9% yield. google.com

An alternative approach avoids nitration by starting with a 2-halogenated acrylate, which undergoes condensation with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to give 2-hydroxy-5-nitropyridine, which is then chlorinated. google.com This method is advantageous as it avoids harsh nitrating conditions. google.com

Synthesis of this compound via Chemical Transformations

The conversion of precursors into this compound can be accomplished through several chemical transformations.

One common route utilizes 2-chloro-5-nitropyridine as the starting material. A two-step nucleophilic aromatic substitution process involves initial methanolysis with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) to form 2-methoxy-5-nitropyridine. This intermediate is subsequently demethylated using a strong acid like hydrobromic acid (HBr) at elevated temperatures to yield this compound.

Another strategy starting from 2-chloro-5-nitropyridine is an oxidation-reduction sequence. The precursor is first oxidized to 2-chloro-5-nitroisonicotinaldehyde using manganese dioxide (MnO₂), followed by the reduction of the newly formed aldehyde group with sodium borohydride (B1222165) (NaBH₄) to give the target alcohol.

Alternatively, 2-methyl-5-nitropyridine can be converted to the corresponding aldehyde, 5-nitro-2-pyridinecarboxaldehyde, through oxidation with selenium dioxide (SeO₂). google.com The resulting aldehyde can then be reduced to this compound using standard reducing agents.

Table 2: Synthesis of this compound

| Precursor | Method | Reagents | Overall Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Methanolysis & Demethylation | 1. NaOMe, MeOH; 2. HBr | ~55% (calculated from steps) | |

| 2-Chloro-5-nitropyridine | Oxidation & Reduction | 1. MnO₂; 2. NaBH₄ | ~59% (calculated from steps) | |

| 2-Methyl-5-nitropyridine | Oxidation to Aldehyde & Reduction | 1. SeO₂; 2. Reducing agent (e.g., NaBH₄) | Not fully reported | google.com |

Derivatization Strategies of the Hydroxymethyl Group in this compound

The hydroxymethyl group in this compound is a key functional handle that allows for a variety of derivatization reactions, enabling the synthesis of a broad range of related compounds.

Esterification and Etherification Reactions

The alcohol functionality of this compound can readily undergo esterification and etherification. Although specific examples detailing the esterification of this compound itself are not prevalent in the reviewed literature, standard acylation conditions using acid chlorides or anhydrides in the presence of a base would be expected to yield the corresponding esters. Related structures, such as ethyl 2-methyl-5-nitro-6-phenylnicotinate, are used as precursors for further reactions, highlighting the utility of the ester functionality in this class of compounds. mdpi.com The synthesis of various ester derivatives, such as methyl 3-[1-(5-nitropyridin-2-yl)pyrazol-4-yl]propanoate, has been documented, showcasing the compatibility of the nitropyridine core with esterification conditions. vulcanchem.com

Etherification reactions are also feasible. The synthesis of 2-alkoxy-5-nitropyridines has been achieved through microwave-assisted dearylation of 2-aryloxy-5-nitropyridines in the presence of alcohols like methanol or ethanol (B145695), demonstrating a pathway to ether derivatives. isca.me

Oxidation and Reduction Pathways of the Alcohol Functionality

The hydroxymethyl group is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. The use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) leads to the formation of 5-nitropicolinic acid (also known as (5-Nitropyridin-2-yl)carboxylic acid). Milder conditions could potentially isolate the intermediate aldehyde, 5-nitro-2-pyridinecarboxaldehyde. smolecule.com

Reduction: While the reduction of the nitro group in this compound to an amino group is a well-documented transformation using catalytic hydrogenation (e.g., H₂ over Pd/C), the reduction of the hydroxymethyl group itself is less commonly reported. Generally, reduction of a primary alcohol to a methyl group is a challenging transformation that requires converting the hydroxyl into a better leaving group, such as a tosylate or halide, followed by reductive cleavage with a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation. Specific examples of this pathway for this compound were not identified in the surveyed literature.

Table 3: Derivatization of the Hydroxymethyl Group

| Reaction Type | Product Type | Typical Reagents | Reference |

|---|---|---|---|

| Oxidation | Carboxylic Acid | KMnO₄, CrO₃ | |

| Oxidation | Aldehyde | Mild oxidizing agents (e.g., PCC, DMP) | smolecule.com |

| Reduction of Nitro Group | Amino Alcohol | H₂/Pd-C, Ammonium formate |

Synthetic Routes to Related Nitropyridine Methanol Derivatives

The synthesis of nitropyridine methanol derivatives is a significant area of research, primarily due to their role as versatile intermediates in the preparation of more complex molecules, including biologically active compounds. nih.govmdpi.com Various strategies have been developed to introduce the hydroxymethyl group onto the nitropyridine scaffold and to synthesize related derivatives with modifications to the pyridine ring or the methanol substituent.

One common approach involves the modification of pre-existing nitropyridine compounds. For instance, the synthesis of (3,5-Dimethyl-4-nitropyridin-2-yl)methanol begins with the regioselective nitration of 3,5-dimethylpyridine (B147111) at the 4-position. This selectivity is driven by the electron-donating nature of the two methyl groups.

Another key strategy is nucleophilic aromatic substitution (SNAr) on halonitropyridines. The chlorine atom in compounds like 2-chloro-5-nitropyridine is readily displaced by various nucleophiles. nih.govmdpi.com For example, reaction with sodium methoxide in methanol yields the corresponding 2-methoxy-5-nitropyridine. matec-conferences.orgntnu.no This methoxy (B1213986) derivative can then be a precursor to other functional groups. Similarly, 2-chloro-3-nitropyridine (B167233) can be reacted with piperazine, followed by N-alkylation to produce nitropyridylpiperazine derivatives. mdpi.com

Three-component ring transformation (TCRT) reactions offer an alternative route to substituted nitropyridines. nih.gov This method can construct the pyridine ring itself, incorporating the desired substituents in the process. For example, the reaction of dinitropyridone with an aldehyde and an ammonia (B1221849) source can yield 3-substituted 5-nitropyridines. nih.gov

The functionalization can also occur at a distance from the pyridine ring. The synthesis of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol involves first the SNAr reaction of 2-chloro-5-nitropyridine with a piperidine (B6355638) derivative, followed by the conversion of a group on the piperidine ring into a hydroxymethyl group.

Reduction of the nitro group to an amine provides a pathway to another class of derivatives. This is often achieved through catalytic hydrogenation using palladium on carbon (Pd/C). mdpi.com The resulting aminopyridine can then undergo further reactions, such as acylation, to yield amide derivatives. mdpi.com

Detailed synthetic pathways for several nitropyridine methanol derivatives and related compounds are outlined below, showcasing the diversity of chemical transformations employed in this field.

Table 1: Synthetic Routes to Selected Nitropyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Research Focus | Citation |

| 6-chloro-2-methyl-3-nitropyridine | Sodium methanolate, methanol, room temperature, 24h | 6-Methoxy-2-methyl-3-nitropyridine | Synthesis of functionalized polythiophenes | matec-conferences.org |

| 2-chloro-3-nitropyridine | Piperazine, then aryl 2-chloroacetamides | 3-Nitropyridylpiperazine derivatives | Synthesis of potential urease inhibitors | mdpi.com |

| 1-(5-nitropyridin-2-yl)guanidine | N-chlorosuccinimide, methanol; then aqueous potassium carbonate | 6-nitro- Current time information in Bangalore, IN.triazolo[1,5-a]pyridin-2-amine | Oxidative cyclization to form triazolopyridines | bohrium.com |

| 2-chloro-5-nitropyridine | N-methylpiperazine; then reduction (e.g., catalytic hydrogenation) | (6-(4-methylpiperazin-1-yl)pyridin-3-yl)amine | Synthesis of antimicrobial agents | nih.gov |

| 1-(4-Fluorobenzyl)-4-(5-nitropyridin-2-yl)piperazine | Pd/C (20%), methanol, H₂ (atm), 12h | 4-(4-Fluorobenzyl)-1-(6-aminopyridin-2-yl)piperazine | Synthesis of cytotoxic N-pyridinyl-acetamides | mdpi.com |

| 4-chloro-2-amino-3-nitropyridine | Cyclopropyl carbonyl chloride, triethylamine, chlorinated solvent, -15 to -5 °C | N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide | Process development for pharmaceutical intermediates | google.com |

The synthesis of ester derivatives represents another facet of derivatization. For example, the isopropyl alcohol group in secnidazole, a nitroimidazole derivative, can be esterified by reacting it with acid chlorides (like stearoyl chloride) or anhydrides in the presence of a base such as pyridine. jocpr.com While this applies to a nitroimidazole, similar principles can be extended to the hydroxymethyl group of nitropyridine methanols to access a wider range of compounds. jocpr.com

Furthermore, multicomponent reactions, such as the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, can be employed to construct complex pyridine systems. Subsequent oxidation, for instance with chromium trioxide (CrO₃) in acetic acid, can then aromatize the ring to yield the final substituted nitropyridine. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Nitropyridin 2 Yl Methanol Systems

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in (5-nitropyridin-2-yl)methanol is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly influenced by the presence of the nitro group.

Amination Reactions

The pyridine ring of nitropyridine derivatives can undergo amination reactions, where an amino group displaces a suitable leaving group. For instance, studies have shown that 2-chloro-5-nitropyridine (B43025), a precursor to this compound, readily reacts with various amines. scispace.comresearchgate.netscirp.org The reaction of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with amines like morpholine (B109124), cyclohexylamine, and aniline (B41778) results in the formation of the corresponding N-substituted-5-nitropyridin-2-amines. scispace.comscirp.org The reaction proceeds through a zwitterionic intermediate, and the rate can be influenced by the solvent and the basicity of the amine. scispace.comscirp.org

In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. ccspublishing.org.cn However, for many nitropyridine derivatives, halogens are better leaving groups. ccspublishing.org.cn The synthesis of N-aryl-5-nitropyridin-2-amines can also be achieved through the oxidative nucleophilic substitution of hydrogen in 3-nitropyridine (B142982) with lithium arylamides. arkat-usa.org

Table 1: Examples of Amination Reactions on Nitropyridine Systems

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-(1-hydroxybenzotriazolyl)-5-nitropyridine | Cyclohexylamine | N-cyclohexyl-5-nitropyridin-2-amine | scispace.com |

| 2-(1-hydroxybenzotriazolyl)-5-nitropyridine | Morpholine | 4-(5-nitropyridin-2-yl)morpholine | scispace.com |

| 2-(1-hydroxybenzotriazolyl)-5-nitropyridine | Aniline | 5-nitro-N-phenylpyridin-2-amine | scispace.com |

| 3-Nitropyridine | Lithium pyridin-2-ylamide | 5-nitro-N-(pyridin-2-yl)pyridin-2-amine | arkat-usa.org |

Reactions with Oxygen Nucleophiles

The pyridine ring of nitropyridines can also react with oxygen-centered nucleophiles. For example, the synthesis of this compound can be achieved from 2-chloro-5-nitropyridine through a two-step process involving an oxygen nucleophile. The first step is a methanolysis reaction where 2-chloro-5-nitropyridine is treated with sodium methoxide (B1231860) in methanol (B129727) to yield 2-methoxy-5-nitropyridine. Subsequent demethylation with hydrobromic acid furnishes this compound. The reaction of 2-chloro-5-nitropyridine with ethanol (B145695) is noted to be significantly faster than the corresponding reaction with 2-chloropyridine (B119429), highlighting the activating effect of the nitro group. abertay.ac.uk

Influence of Nitro Group Activation on Reactivity

The strong electron-withdrawing nature of the nitro group plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. nih.gov This activation facilitates reactions with nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. abertay.ac.uknih.gov The nitro group's ability to delocalize the negative charge makes the pyridine ring more susceptible to attack, particularly at the positions ortho and para to the nitro group. abertay.ac.uknih.gov This effect is evident in the enhanced reactivity of 2-chloro-5-nitropyridine towards nucleophiles compared to 2-chloropyridine. abertay.ac.uk The electron-deficient nature of the nitropyridine ring is a key factor in its utility as a synthetic intermediate.

Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group of this compound also participates in various chemical reactions.

Reactions Involving Proton Transfer Processes

The hydroxyl group of the hydroxymethyl moiety can undergo proton transfer reactions. For instance, in the presence of a base, the proton of the hydroxyl group can be abstracted. The mechanism of action of this compound involves its interaction with molecular targets through its functional groups, where the hydroxymethyl group can form hydrogen bonds. Studies on the reaction dynamics of methanol on silicon surfaces have shown that the reaction can proceed via proton transfer from the OH-group to a silicon surface atom, although this is a different system. nih.gov

Electron Density Distribution and Reactivity Analyses

Computational studies, such as those using Density Functional Theory (DFT), provide insights into the electron density distribution and reactivity of nitropyridine systems. semanticscholar.org The molecular electrostatic potential (MEP) analysis helps in identifying the chemical reactive sites of the molecule. semanticscholar.org For 2-amino-3-methyl-5-nitropyridine, DFT calculations have been used to analyze the electron density distribution and predict reactive sites. semanticscholar.org

Experimental charge density analysis using high-resolution X-ray diffraction can also be employed to understand the nature of non-covalent interactions and the distribution of electron density in nitropyridine derivatives. mdpi.com For example, in a co-crystal of 2-amino-5-nitropyridine (B18323) and chloroacetic acid, topological analysis of the electron density confirmed a bond path between the electrophilic nitrogen and nucleophilic chlorine atoms. mdpi.com Such studies reveal the intricate details of electron distribution and how it governs the molecule's interactions and reactivity. The distribution of electron density in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial in determining the electronic properties and reactivity. rsc.org In quadrupolar dyes containing a 5-nitropyrid-2-yl moiety, the electron density distribution in the LUMO was found to be a key factor governing their photophysical properties. rsc.org

Transition State Characterization in Reaction Pathways

The elucidation of reaction mechanisms for compounds like this compound heavily relies on the characterization of transition states, which represent the highest energy point along a reaction coordinate. While direct experimental observation of transition states is challenging, computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model these fleeting structures and understand the energetic barriers of a reaction. The primary reaction pathway anticipated for the aromatic system of this compound is nucleophilic aromatic substitution (SNAr).

In the context of SNAr reactions involving 2-substituted-5-nitropyridines, the mechanism generally proceeds through a two-step process involving a high-energy intermediate known as a Meisenheimer complex. thieme-connect.comwikipedia.org The reaction is initiated by the nucleophilic attack on the carbon atom bearing a leaving group (in this case, potentially the hydroxymethyl group or a derivative). The stability of the transition state, and thus the reaction rate, is significantly influenced by the nature of the nucleophile, the leaving group, and the solvent. scirp.orgresearchgate.netscirp.org

Kinetic studies on analogous systems, such as the reaction of 2-chloro-5-nitropyridine with various nucleophiles, have provided valuable insights into the thermodynamics of the transition state. The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined experimentally. Low activation enthalpies and highly negative activation entropies are often indicative of a highly ordered transition state, which can be stabilized by factors such as intramolecular hydrogen bonding. scirp.orgresearchgate.netscirp.org For instance, in the reaction of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with amines, intramolecular hydrogen bonding with the ammonio hydrogen in the transition state was found to be a key factor. scirp.org

Computational models can predict the geometries of transition states, allowing for the analysis of bond formation and bond breaking. For an SNAr reaction, the transition state for the formation of the Meisenheimer complex would show a partial bond between the nucleophile and the pyridine ring carbon, and a slight elongation of the bond to the leaving group. The negative charge that develops is delocalized by the electron-withdrawing nitro group, a feature that is crucial for stabilizing the transition state. scirp.org

The reactivity of the hydroxymethyl group itself, for example in oxidation reactions, would proceed through different transition states. numberanalytics.com However, the SNAr pathway at the pyridine ring is a dominant theme in the chemistry of 2-substituted-5-nitropyridines.

While specific computational data for this compound is not extensively available in the literature, the data from closely related systems provides a strong basis for understanding its reactivity. The following table presents activation parameters for the reaction of 2-chloro-5-nitropyridine with piperidine (B6355638) and morpholine in methanol, which serves as a model for the transition state energetics in this class of compounds.

| Nucleophile | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

|---|---|---|---|

| Piperidine | 46.9 ± 1.3 | -113 ± 4 | scirp.org |

| Morpholine | 52.3 ± 0.8 | -105 ± 3 | scirp.org |

These values indicate a significant entropic barrier, consistent with a bimolecular reaction leading to a more ordered transition state. The relative enthalpy values reflect the differing nucleophilicity of piperidine and morpholine. Such data, when combined with computational modeling of the transition state structures, provides a comprehensive picture of the reaction pathway.

Applications As Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Compounds

The structural framework of (5-Nitropyridin-2-yl)methanol is a key component in the generation of various biologically active compounds. Its derivatives have shown potential in a range of therapeutic areas, including cancer and infectious diseases.

Design and Synthesis of Nitropyridine-Based Heterocycles

This compound is a versatile starting material for the synthesis of a variety of nitropyridine-based heterocycles. nih.gov The presence of the nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution, while the hydroxymethyl group can be readily modified or participate in cyclization reactions. For instance, it can be used to create complex heterocyclic systems like imidazo[4,5-b]pyridines, which are known to possess a broad spectrum of biological activities. nih.gov The synthesis of these heterocycles often involves a sequence of reactions, such as oxidation of the alcohol to an aldehyde, followed by condensation and cyclization steps.

One notable application is in the synthesis of 4-aza-6-nitrobenzofuroxan, a compound prepared from a related dinitropyridine derivative. mdpi.com Additionally, the reaction of 2-chloro-5-nitropyridine (B43025), a precursor to this compound, with various amines is a common strategy to introduce diverse substituents and build complex heterocyclic structures. mdpi.comnih.gov

Incorporation into Anticancer Agents

The nitropyridine moiety is a recognized pharmacophore in the design of anticancer agents. This compound serves as a key building block for introducing this critical structural element into larger molecules. For example, derivatives of this compound have been incorporated into compounds designed as inhibitors of Janus Kinase 2 (JAK2), a target in cancer therapy. bohrium.com

Furthermore, the related compound 2-amino-5-nitropyridine (B18323) is utilized in the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have demonstrated selective activity against cancer cell lines such as MCF-7 and HepG2. mdpi.com Similarly, ruthenium complexes based on the 3,5-dinitropyridine (B58125) moiety, which can be synthesized from precursors related to this compound, have shown significant activity against breast and cervical cancer cell lines. nih.gov The synthesis of various piperidine (B6355638) derivatives containing the nitropyridine scaffold has also been explored for their potential anticancer effects.

Role in Antibacterial Scaffold Construction

The development of novel antibacterial agents is a critical area of research, and this compound provides a scaffold for the construction of compounds with potential antibacterial activity. The nitro group is a key feature in many antimicrobial compounds. mdpi.com For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives, synthesized from 2-chloro-5-nitropyridine, have been evaluated for their in vitro antibacterial activity. nih.gov These compounds have shown inhibitory effects against various Gram-positive bacteria. nih.gov

The general strategy involves using the nitropyridine core as a foundation and adding other functional groups to enhance antibacterial potency and spectrum. The synthesis of nitroimidazole-based compounds, which share structural similarities with nitropyridines, has a long history in the development of antibacterial drugs. nih.gov

Intermediates for Enzyme Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of various enzyme inhibitors. The nitropyridine structure can interact with the active sites of enzymes, leading to their inhibition. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes like chymotrypsin (B1334515) and urease. mdpi.com A 5-nitropyridin-2-yl derivative demonstrated dual inhibition with IC50 values of 8.67 ± 0.1 μM against chymotrypsin and 29.21 ± 0.98 μM against urease. mdpi.com

Furthermore, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been designed as potent and selective factor IXa inhibitors, which are important targets for anticoagulant drugs. mdpi.comnih.gov The synthesis of malic enzyme inhibitors has also been explored using related nitropyridine structures. google.com The general approach involves modifying the this compound core to create molecules that fit specifically into the active site of the target enzyme.

Utilization in Medicinal Chemistry Scaffolds

The nitropyridine framework is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov this compound serves as a versatile starting point for the construction of diverse molecular scaffolds. mdpi.com Its ability to undergo various chemical transformations allows for the creation of libraries of compounds for drug discovery screening.

The reduction of the nitro group to an amine, for example, provides a key functional group for further derivatization, leading to the synthesis of compounds with a wide range of pharmacological activities. The hydroxymethyl group can be oxidized to a carboxylic acid or converted to other functional groups, further expanding the diversity of accessible structures.

Contribution to Material Science Applications

Beyond its applications in the life sciences, this compound and its derivatives also have potential uses in material science. The electronic properties of the nitropyridine ring make it an interesting component for the development of new materials with specific optical or electronic characteristics. bldpharm.com For instance, it can be used in the synthesis of dyes and pigments.

The ability of pyridine-containing ligands to form complexes with metal ions also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can have applications in areas such as catalysis, gas storage, and sensing. The synthesis of Cu(II) and Zn(II) complexes with (5-nitropyridin-2-yl)imine ligands has been reported, demonstrating the potential of this scaffold in coordination chemistry. mdpi.comresearchgate.net

Synthesis of Radiolabeled Compounds Incorporating Nitropyridine Moieties

The nitropyridine framework, inherent in molecules such as this compound, is a cornerstone in the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET) imaging. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This characteristic is extensively exploited for the introduction of positron-emitting radionuclides, most notably Fluorine-18 ([¹⁸F]), into complex molecules.

In many radiolabeling strategies, the nitro group itself serves as an efficient leaving group for radiofluorination. thno.org The precursor molecule, containing the nitropyridine moiety, is reacted with a [¹⁸F]fluoride source, such as K[¹⁸F]F complexed with a cryptand like Kryptofix 2.2.2 (K₂₂₂), to displace the nitro group and form the desired ¹⁸F-labeled radiotracer. thno.orggoogle.com This method provides a reliable and efficient pathway to a wide array of PET radiopharmaceuticals used for imaging various biological targets in vivo. google.comradiologykey.com

Detailed research findings have demonstrated the utility of nitropyridine intermediates in the development of novel PET agents for neurological and oncological applications.

A key example is the synthesis of a PET imaging agent for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. Researchers designed and synthesized the PET tracer [¹⁸F]1e from its corresponding nitro-precursor, 23 . acs.org The radiolabeling was achieved through nucleophilic [¹⁸F]fluorination with a K[¹⁸F]F/K₂₂₂ complex. The process, which included the subsequent acidic removal of a Boc protecting group, afforded the final radiotracer in a good radiochemical yield with high molar activity and purity. acs.org The presence of the nitro group on the pyridine ring was crucial for the success of this radiofluorination step. acs.org

Similarly, nitropyridine precursors are pivotal in creating radioligands for brain receptor imaging. For instance, a radiolabeled antagonist for the serotonin (B10506) 5-HT₁ₐ receptor, [¹⁸F]N-(2-(4-(6-Fluoropyridin-2-yl)piperazin-1-yl)ethyl)cyclohexanecarboxamide, was synthesized from its precursor, N-(2-(4-(6-nitropyridin-2-yl)piperazin-1-yl)ethyl)cyclohexanecarboxamide. google.com The synthesis involved heating the nitro-precursor with dried [¹⁸F]fluoride/K₂₂₂ complex in DMSO at 150 °C, leading to the displacement of the nitro group to yield the ¹⁸F-labeled product. google.com

Another significant application is the synthesis of [¹⁸F]BIT1, a novel radioligand for imaging phosphodiesterase 2A (PDE2A), an enzyme relevant in neurological disorders. The synthesis utilized a nitro precursor, 1-(2-Chloro-5-methoxyphenyl)-3-methyl-8-(2-nitropyridin-4-yl)benzo[e]imidazo[5,1-c] radiologykey.comCurrent time information in Bangalore, IN.nih.govtriazine (5) , which was prepared via a multi-step synthesis starting from 4-bromo-2-nitropyridine. mdpi.comsemanticscholar.org The final radiolabeling step involved a heteroaromatic nucleophilic substitution where the nitro group was replaced by [¹⁸F]fluoride using the K[¹⁸F]F-K₂.₂.₂-carbonate complex, achieving high radiochemical yields. semanticscholar.org

Furthermore, the synthesis of the PET tau tracer [¹⁸F]T807, used for imaging neurofibrillary tangles in Alzheimer's disease, also relies on a nitropyridine intermediate. The synthetic route involves the nucleophilic substitution of the nitro group on a precursor derived from 5-bromo-2-nitropyridine (B47719) with radiolabeled potassium fluoride. nih.gov

These examples underscore the strategic importance of the nitropyridine scaffold as a versatile precursor for the synthesis of ¹⁸F-labeled radiopharmaceuticals. The ability of the nitro group to activate the ring and act as a leaving group provides a robust and widely applicable method for developing novel imaging agents for PET.

Table 1: Synthesis of Radiolabeled Compounds from Nitropyridine Precursors

| Precursor Compound | Radiolabeled Product | Target | Radionuclide | Key Findings | Reference |

|---|---|---|---|---|---|

| N-(tert-Butoxycarbonyl)-N-((1r,2S)-2-(4-(N-methyl-6-nitropyridine-3-carboxamido)phenyl)cyclopropyl)amine (23 ) | [¹⁸F]1e | Lysine-Specific Demethylase 1 (LSD1) | ¹⁸F | Successful synthesis via nucleophilic [¹⁸F]fluorination followed by deprotection. Radiochemical yield: 29.6 ± 6.6%. | acs.org |

| N-(2-(4-(6-nitropyridin-2-yl)piperazin-1-yl)ethyl)cyclohexanecarboxamide | [¹⁸F]N-(2-(4-(6-Fluoropyridin-2-yl)piperazin-1-yl)ethyl)cyclohexanecarboxamide | Serotonin 5-HT₁ₐ Receptor | ¹⁸F | The nitro group was displaced by [¹⁸F]fluoride at 150 °C. | google.com |

| 1-(2-Chloro-5-methoxyphenyl)-3-methyl-8-(2-nitropyridin-4-yl)benzo[e]imidazo[5,1-c] radiologykey.comCurrent time information in Bangalore, IN.nih.govtriazine (5) | [¹⁸F]BIT1 | Phosphodiesterase 2A (PDE2A) | ¹⁸F | High radiochemical yield (54 ± 2%) and high molar activity (155–175 GBq/µmol) were achieved. | semanticscholar.org |

Coordination Chemistry and Catalytic Applications Involving 5 Nitropyridin 2 Yl Methanol Derivatives

Synthesis and Characterization of Metal Complexes with Nitropyridine Ligands

The synthesis of metal complexes using ligands derived from (5-Nitropyridin-2-yl)methanol often involves the creation of Schiff bases, where the amine precursor, 2-amino-5-nitropyridine (B18323), is condensed with an aldehyde. researchgate.net The resulting imine ligand, along with the pyridine (B92270) nitrogen, can then chelate to metal ions. Characterization of these complexes is typically comprehensive, employing a suite of analytical techniques to confirm their structure and properties.

Copper(II) and Zinc(II) Complexes

Schiff base ligands derived from 5-nitropyridine-2-amine have been successfully used to synthesize both Copper(II) and Zinc(II) complexes. researchgate.net In a typical synthesis, a Schiff base ligand, such as 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, is prepared by reacting 2-amino-5-nitropyridine with an appropriate aldehyde like 4-hydroxy-3-methoxybenzaldehyde. researchgate.net The subsequent reaction of this ligand with Cu(II) or Zn(II) salts in a 2:1 ligand-to-metal stoichiometric ratio yields the desired complexes. researchgate.net

These complexes have been characterized using various methods to elucidate their structure and coordination environment. researchgate.net Additionally, four new copper compounds using 2-amino-5-nitropyridine (5NAP) directly as a ligand have been prepared and characterized, resulting in complexes like (5NAP)₂CuCl₂ and (5NAP)₂CuBr₂. clarku.edu

Below is a summary of the characterization techniques and findings for these types of complexes.

| Technique | Observation for Cu(II) and Zn(II) Complexes | Reference |

| Mass Spectrometry (MS) | Confirms the formation of the ligand and its metal complexes by identifying the correct molecular ion peaks. | researchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Shows shifts in the characteristic vibrational frequencies (e.g., C=N stretching) upon complexation, indicating coordination of the ligand to the metal ion. | researchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal center. | researchgate.net |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Used to characterize the ligand structure and confirm its purity. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the metal complexes. | researchgate.net |

| X-ray Crystallography | Determines the precise three-dimensional structure, showing isomorphous compounds crystallizing in monoclinic or triclinic space groups. | clarku.edu |

Ruthenium Complexes

The synthesis of ruthenium complexes with nitropyridine-based ligands has also been reported, often resulting in organometallic arene complexes. For instance, a ruthenium complex based on a 3,5-dinitropyridine (B58125) moiety was prepared by reacting 2-amino-3,5-dinitropyridine with pyridine-2-carboxaldehyde and a ruthenium(II) dichloro-p-cymene (B13764282) dimer. mdpi.com The reaction, stirred in methanol (B129727) for 24 hours, produced the target complex in a high yield of 94%. mdpi.com

Similarly, Ru(arene) complexes with other substituted pyridine ligands have been synthesized. mdpi.com While the ligands in some studies are potentially bidentate, they often act as monodentate ligands, coordinating through the pyridine nitrogen. rsc.org Characterization of these ruthenium complexes involves elemental analysis, NMR spectroscopy, mass spectrometry, and sometimes single-crystal X-ray diffraction to confirm the structure. rsc.org

In Situ Catalyst Formation

An effective strategy for catalysis involves the in situ formation of the active catalyst, where the metal complex is generated directly within the reaction vessel. This approach has been successfully used with nitropyridine derivatives and copper(II) salts to create catalysts for oxidation reactions. alfachemic.com In this method, pyrazole-based ligands, some containing nitro functional groups, are synthesized by condensing a (1H-pyrazole-1-yl)methanol derivative with a primary amine. alfachemic.comnih.gov

These ligands are then mixed with various copper(II) salts (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂) in a suitable solvent like methanol. alfachemic.com The resulting in situ formed complex is then immediately available to catalyze the desired reaction, such as the oxidation of catechol. alfachemic.comnih.gov This method avoids the need to isolate the metal complex, simplifying the catalytic process.

Catalytic Activity of Derived Metal Complexes

Metal complexes derived from this compound and related structures exhibit notable catalytic activity, particularly in biomimetic oxidation reactions.

Biomimetic Catalysis (e.g., Catecholase and Tyrosinase Activity)

Complexes formed in situ from nitropyridine-derived ligands and copper(II) salts have demonstrated significant catecholase-like activity. alfachemic.comnih.gov Catecholase is a copper-containing enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. mdpi.com The synthetic complexes mimic this biological function, using atmospheric oxygen to facilitate the oxidation. acs.org

The catalytic activity is influenced by several factors, including the specific ligand structure, the counter-ion of the copper salt, and the solvent. alfachemic.com Studies have shown that a complex formed from a specific nitro-functionalized pyrazole (B372694) ligand and copper(II) acetate (B1210297) in methanol exhibits excellent catalytic activity in the oxidation of catechol. alfachemic.com Similarly, a manganese complex with a ligand derived from 6-methyl-3-nitropyridin-2-amine also catalyzes catechol oxidation at a significant rate. acs.org The progress of these reactions is typically monitored spectrophotometrically by observing the formation of the o-quinone product. acs.org

The table below summarizes key kinetic parameters for the biomimetic oxidation of catechol by these in situ generated catalysts.

| Catalyst System (Ligand + Metal Salt) | Solvent | Reaction Rate / Vmax | Michaelis Constant (Km) | Reference |

| L2 + Cu(CH₃COO)₂ | Methanol | 41.67 µmol L⁻¹ min⁻¹ | 0.02 mol L⁻¹ | alfachemic.comnih.gov |

| [(Cl)₂Mn(RCOOET)]* | Tetrahydrofuran (THF) | 3.74 µmol L⁻¹ min⁻¹ | Not Reported | acs.org |

| Note: RCOOET is ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate |

Reductive Catalysis Applications

While the nitro group of this compound is readily reduced, the use of its corresponding metal complexes as catalysts for reductive applications is not well-documented in existing literature. Research in the field of reductive catalysis often focuses on the reduction of nitroarenes rather than using nitropyridine complexes as the catalyst itself.

However, the broader class of pyridine-containing metal complexes has shown utility in reductive catalysis. For example, iron(II)-pyridine complexes can catalyze the selective reduction of nitrobenzene, and palladium(II) complexes with pyridine derivatives have been used as catalysts for the reduction of nitro compounds to amines. Furthermore, ruthenium(II) arene complexes bearing other types of ligands (e.g., dioximes) have been shown to effectively catalyze the transfer hydrogenation of nitroarenes using methanol as a hydrogen source. acs.org These examples establish that metal complexes with pyridine-based ligands are active in reductive transformations, suggesting a potential but as-yet unexplored area of research for complexes specifically derived from this compound.

Advanced Spectroscopic and Computational Characterization of 5 Nitropyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR)

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For (5-Nitropyridin-2-yl)methanol, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydroxymethyl group. For instance, in related nitropyridine derivatives, the aromatic protons typically exhibit shifts in the range of δ 8.5–9.0 ppm. The protons of the methylene (B1212753) group (CH2) adjacent to the hydroxyl group are also readily identifiable.

A representative, though not specific to this exact compound, ¹H NMR data for a related nitropyridine derivative in DMSO-d6 shows signals at δ 8.78 (d, J= 5.0 Hz, 1H), 8.34 (t, 1H), 8.19 (d, J= 8.8 Hz, 1H), 8.11 (d, J= 8.0 Hz, 1H), 7.78 (t, 1H), 6.70 (d, J= 8.8 Hz, 1H), and 4.70 (s, 2H). These chemical shifts and coupling constants provide valuable information about the electronic environment and spatial relationships of the protons.

Table 1: Representative ¹H NMR Data for a Nitropyridine Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.78 | doublet | 5.0 | Aromatic H |

| 8.34 | triplet | Aromatic H | |

| 8.19 | doublet | 8.8 | Aromatic H |

| 8.11 | doublet | 8.0 | Aromatic H |

| 7.78 | triplet | Aromatic H | |

| 6.70 | doublet | 8.8 | Aromatic H |

Carbon NMR (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the case of this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a higher chemical shift, often in the range of δ 140–150 ppm for nitropyridine derivatives. The carbon of the hydroxymethyl group would appear at a much lower chemical shift.

For a related nitropyridine derivative, ¹³C NMR data in DMSO-d6 showed peaks at δ 166.5, 157.0, 153.1, 149.2, 136.8, 134.5, 123.5, 122.4, 110.2, and 35.3. This data helps to confirm the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Data for a Nitropyridine Derivative

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.5 | Aromatic C |

| 157.0 | Aromatic C |

| 153.1 | Aromatic C |

| 149.2 | Aromatic C |

| 136.8 | Aromatic C |

| 134.5 | Aromatic C |

| 123.5 | Aromatic C |

| 122.4 | Aromatic C |

| 110.2 | Aromatic C |

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

These techniques are essential for the complete and accurate structural elucidation of this compound and its derivatives, especially when dealing with complex spectra where signals may overlap.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₆H₆N₂O₃), HRMS would confirm the molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. For example, in the study of a related compound, HRMS-ESI was used to find the exact mass of the [M+H]⁺ ion, confirming its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and pyridine ring functional groups.

The -OH group would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.

The **nitro group (-NO₂) ** would show two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1560-1515 cm⁻¹ and 1365-1335 cm⁻¹, respectively.

The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

A representative IR spectrum of a related nitropyridine derivative showed bands at 3404, 3242, 2595, 1606, 1569, 1243, 1143, and 749 cm⁻¹.

Table 3: Representative IR Absorption Bands for a Nitropyridine Derivative

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3404, 3242 | N-H or O-H stretching |

| 1606 | C=N stretching (pyridine ring) |

| 1569 | NO₂ asymmetric stretching |

| 1243 | C-O stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photometric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectra are characterized by absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectrum of this compound in methanol (B129727) exhibits a maximum absorption wavelength (λmax) at approximately 375 nm. scirp.org This absorption is characteristic of the π → π* and n → π* electronic transitions within the nitropyridine system. The nitro group, being a strong chromophore, significantly influences the electronic absorption properties of the molecule.

Studies on related nitropyridine derivatives have shown that the solvent environment can influence the position and intensity of these absorption bands. For instance, the UV-Vis spectrum of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine shows different λmax values in methanol (254.5 nm), toluene (B28343) (289.5 nm), and acetonitrile (B52724) (284 nm and 240 nm), highlighting the effect of solvent polarity on the electronic transitions. scirp.org

Kinetic studies of reactions involving nitropyridine derivatives, such as the aminolysis of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine, are often monitored using UV-Vis spectroscopy. scirp.org The change in absorbance at a specific wavelength over time allows for the determination of reaction rates and mechanisms. Similarly, the catalytic activity of metal complexes containing nitropyridine-based ligands in oxidation reactions has been successfully monitored by observing the spectral changes of the reactants and products. researchgate.net

UV-Vis Spectroscopic Data for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| This compound | Methanol | ~375 | 20200 |

| 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine | Methanol | 254.5 | 18990 |

| Toluene | 289.5 | 9580 | |

| Acetonitrile | 284, 240 | 6230, 17190 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the crystal structure of a cocrystal involving 2-amino-5-nitropyridine (B18323), the nitro group significantly influences the electronic distribution and intermolecular interactions within the crystal lattice. mdpi.com For derivatives containing additional rings, such as [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol, the piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain.

Intermolecular interactions are crucial in determining the packing of molecules in a crystal. For this compound, the hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. These hydrogen bonds play a significant role in the formation of supramolecular assemblies. rsc.orgnih.govnih.gov

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data and to predict the properties and behavior of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular properties, and reactivity of chemical systems. researchgate.net DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. als-journal.comresearchgate.net

For this compound, DFT studies can elucidate the influence of the nitro and hydroxymethyl groups on the electron distribution within the pyridine ring. The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. als-journal.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

DFT calculations have been successfully employed to study the electronic properties and reactivity of related nitropyridine derivatives. researchgate.net These studies help in understanding reaction mechanisms and predicting the sites for electrophilic and nucleophilic attack. researchgate.net The calculated vibrational spectra from DFT can also be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Calculated Quantum Chemical Parameters for a Related Nitropyridine Derivative (2-Amino-3-bromo-5-nitropyridine)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Dipole Moment (μ) | 1.851 Debye |

| First Order Hyperpolarizability (β) | 7.428 x 10-30 esu |

Data from a study on 2-Amino-3-bromo-5-nitropyridine. researchgate.net Specific values for HOMO, LUMO, and Energy Gap were not provided in the abstract but are typically calculated in such studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com It is extensively used in drug design to understand the interaction between a ligand and its protein target.

Derivatives of this compound have been investigated for their potential biological activities, and molecular docking studies are instrumental in elucidating their mechanism of action at a molecular level. For instance, docking studies can predict the binding affinity and orientation of these compounds within the active site of enzymes or receptors. researchgate.net

In studies of other nitropyridine derivatives, molecular docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein. researchgate.netbohrium.com For example, a related compound, 2-Amino-3-bromo-5-nitropyridine, was docked into the active site of dihydrofolate synthase, revealing a binding energy of -5.9 kcal/mol, suggesting potential inhibitory activity. researchgate.net Such studies are crucial for the rational design of new and more potent therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Nitropyridin-2-yl)methanol?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or nitration reactions. For example, a related nitropyridine derivative, 4-(5-Nitropyridin-2-yl)morpholine, was prepared by refluxing 2-chloro-5-nitropyridine with morpholine in methanol for 5 hours, followed by crystallization . Adapting this method, this compound could involve substituting morpholine with methanol under controlled conditions. Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., methanol or ethanol) to improve yield.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems, while UV-Vis spectroscopy (λmax ~375 nm in methanol) confirms electronic transitions characteristic of nitroaromatic systems . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For instance, nitropyridine derivatives in related studies show distinct aromatic proton shifts in ¹H NMR (δ 8.5–9.0 ppm) and nitro-group carbon signals in ¹³C NMR (δ 140–150 ppm) .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : While specific safety data for this compound is limited, general protocols for nitropyridine derivatives include:

- Using personal protective equipment (PPE) such as nitrile gloves and lab coats.

- Working in a fume hood to avoid inhalation of fine particles.

- Storing the compound in a cool, dry place away from reducing agents (due to the nitro group's oxidative nature). Refer to institutional guidelines for nitroaromatic compounds, similar to safety sheets for structurally related substances .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution at the pyridine ring’s 2- and 4-positions. For example, in tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, the nitro group facilitates nucleophilic attacks, enabling applications in fluorinated drug intermediates . Researchers should employ density functional theory (DFT) calculations to predict reactive sites and validate outcomes via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature).

Q. What role does this compound play in synthesizing bioactive or fluorinated compounds?

- Methodological Answer : The compound serves as a precursor for fluorinated pharmaceuticals. For instance, (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, a related fluorinated pyridine derivative, is used in anti-inflammatory drug candidates . To adapt this, researchers can explore Pd-catalyzed cross-coupling reactions or nitro-group reduction (e.g., using H₂/Pd-C) to introduce fluorine or other substituents.

Q. How can researchers resolve contradictions in spectroscopic or synthetic data for nitropyridine derivatives?

- Methodological Answer : Contradictions (e.g., unexpected byproducts or spectral anomalies) require systematic analysis:

- Synthetic Data : Compare reaction conditions (solvent, temperature, catalyst) with literature analogs. For example, UV spectral discrepancies in acetonitrile vs. methanol (ε = 24,720 vs. 20,200) highlight solvent polarity effects .

- Spectral Data : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. HRMS can confirm molecular formulas when impurities are suspected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.